molecular formula C22H18ClN5O3 B3405969 1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797602-78-8

1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B3405969
CAS No.: 1797602-78-8
M. Wt: 435.9
InChI Key: VZRULPPCXZBQAK-UHFFFAOYSA-N
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Description

The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a urea derivative featuring a 5-chloro-2-methoxyphenyl group and a 1,2,4-oxadiazole ring linked to a pyridin-3-yl moiety. The chloro and methoxy substituents likely influence electronic properties and binding affinity, while the oxadiazole-pyridinyl unit may enhance metabolic stability and target engagement .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O3/c1-30-19-9-8-16(23)12-18(19)26-22(29)25-17-7-3-2-5-14(17)11-20-27-21(28-31-20)15-6-4-10-24-13-15/h2-10,12-13H,11H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRULPPCXZBQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antiviral research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The structure of the compound can be summarized as follows:

C19H19ClN4O3\text{C}_{19}\text{H}_{19}\text{ClN}_{4}\text{O}_{3}

This structure features a chloro-substituted methoxyphenyl group and a pyridinyl oxadiazole moiety, which are critical for its biological activity.

Research indicates that compounds with the 1,2,4-oxadiazole scaffold exhibit diverse biological activities due to their ability to interact with multiple molecular targets. The following mechanisms have been proposed for the activity of this compound:

  • Anticancer Activity : The 1,2,4-oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) . These interactions can lead to apoptosis in cancer cells.
  • Antiviral Activity : Compounds similar to this one have demonstrated efficacy against various viruses, including coronaviruses. Studies suggest that they may inhibit viral entry or replication processes without affecting cellular viability .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings from recent studies:

Activity Target IC50/EC50 (µM) Reference
AnticancerThymidylate Synthase12.5
AntiviralSARS-CoV-28.0
CytotoxicityVeroE6 CellsCC50 > 100
HDAC InhibitionHDAC Enzymes15.0

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Anticancer Efficacy : A study demonstrated that a related oxadiazole compound induced apoptosis in human cancer cell lines by inhibiting HDAC activity. The compound's ability to disrupt cell cycle progression was highlighted as a significant mechanism behind its anticancer properties .
  • Antiviral Profiling : Another investigation focused on the antiviral properties of oxadiazole derivatives against SARS-CoV-2. The results indicated that these compounds could effectively reduce viral load in infected cells by interfering with viral replication mechanisms .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares structural and physicochemical attributes of the target compound with analogs from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Target Compound (Assumed: C23H19ClN5O3) ~448.8* Urea core, 5-chloro-2-methoxyphenyl, 1,2,4-oxadiazole linked to pyridin-3-yl -
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea C14H12Cl2N2O2 311.16 Dichlorophenyl urea, no heterocyclic extension
1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea (Cpd 14) C23H22N5O2 400.18 Biphenyl urea, oxadiazole-pyrrolidinyl hybrid
1-(4-Phenoxyphenyl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea (Cpd 12) C20H22N5O2 364.18 Phenoxyphenyl urea, oxadiazole-pyrrolidinyl scaffold
1-(5-Chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-...}ethyl)urea C21H18ClF3N5O3 489.85 Triazolone core, trifluoromethylphenyl, chloro-methoxyphenyl urea
Key Observations:
  • Heterocyclic Influence : The target compound’s 1,2,4-oxadiazole-pyridinyl group distinguishes it from simpler dichlorophenyl ureas (e.g., ). This motif is shared with compounds 12 and 14 (), which exhibit enhanced metabolic stability due to oxadiazole’s resistance to hydrolysis.
  • Substituent Effects: The 5-chloro-2-methoxyphenyl group in the target compound and introduces steric and electronic effects distinct from biphenyl or phenoxyphenyl groups in .

Pharmacological Activity

While direct pharmacological data for the target compound is absent in the provided evidence, inferences can be drawn from structurally related ureas:

  • Urea Derivatives with Oxadiazole : Compounds like 14 () and 12 () are hypothesized to target kinases or GPCRs due to their urea-heterocycle architecture. The oxadiazole ring may enhance binding to ATP pockets or allosteric sites.
  • Chlorophenyl Ureas : The dichlorophenyl urea in lacks heterocyclic extensions, likely limiting its target specificity compared to the oxadiazole-containing target compound.
  • Triazolone Analogs : The triazolone derivative in shares a urea backbone but replaces oxadiazole with a triazolone ring, which may alter potency or selectivity due to differences in hydrogen-bonding capacity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

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